Cas no 90950-37-1 (8-(2-hydroxyethyl)-8-azabicyclo3.2.1octan-3-ol)

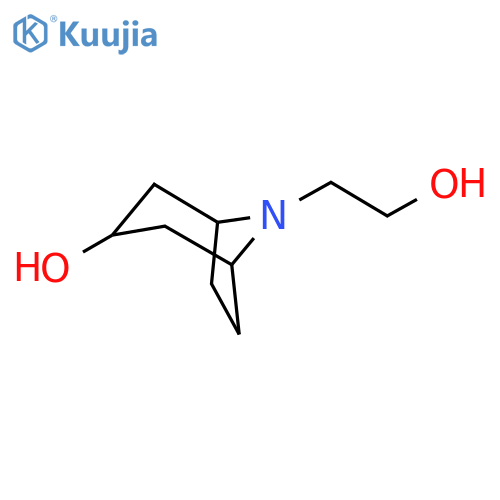

90950-37-1 structure

商品名:8-(2-hydroxyethyl)-8-azabicyclo3.2.1octan-3-ol

8-(2-hydroxyethyl)-8-azabicyclo3.2.1octan-3-ol 化学的及び物理的性質

名前と識別子

-

- 3-hydroxy-8-Azabicyclo[3.2.1]octane-8-ethanol

- OICDBTGLAIFPIR-UHFFFAOYSA-N

- SCHEMBL915466

- F8883-4967

- 8-(2-hydroxyethyl)-8-azabicyclo[3.2.1]octan-3-ol

- 90950-37-1

- AKOS013080873

- 8-(2-Hydroxy-ethyl)-8-aza-bicyclo[3.2.1]octan-3-ol

- DB-212176

- 8-(2-hydroxyethyl)-8-azabicyclo3.2.1octan-3-ol

-

- インチ: InChI=1S/C9H17NO2/c11-4-3-10-7-1-2-8(10)6-9(12)5-7/h7-9,11-12H,1-6H2

- InChIKey: OICDBTGLAIFPIR-UHFFFAOYSA-N

- ほほえんだ: C1CC2CC(CC1N2CCO)O

計算された属性

- せいみつぶんしりょう: 171.125928785g/mol

- どういたいしつりょう: 171.125928785g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 12

- 回転可能化学結合数: 2

- 複雑さ: 149

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 2

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.1

- トポロジー分子極性表面積: 43.7Ų

8-(2-hydroxyethyl)-8-azabicyclo3.2.1octan-3-ol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F8883-4967-10g |

8-(2-hydroxyethyl)-8-azabicyclo[3.2.1]octan-3-ol |

90950-37-1 | 95%+ | 10g |

$2016.0 | 2023-09-05 | |

| Life Chemicals | F8883-4967-1g |

8-(2-hydroxyethyl)-8-azabicyclo[3.2.1]octan-3-ol |

90950-37-1 | 95%+ | 1g |

$480.0 | 2023-09-05 | |

| Life Chemicals | F8883-4967-5g |

8-(2-hydroxyethyl)-8-azabicyclo[3.2.1]octan-3-ol |

90950-37-1 | 95%+ | 5g |

$1440.0 | 2023-09-05 | |

| Life Chemicals | F8883-4967-0.25g |

8-(2-hydroxyethyl)-8-azabicyclo[3.2.1]octan-3-ol |

90950-37-1 | 95%+ | 0.25g |

$433.0 | 2023-09-05 | |

| TRC | H282171-1g |

8-(2-hydroxyethyl)-8-azabicyclo[3.2.1]octan-3-ol |

90950-37-1 | 1g |

$ 680.00 | 2022-06-04 | ||

| TRC | H282171-100mg |

8-(2-hydroxyethyl)-8-azabicyclo[3.2.1]octan-3-ol |

90950-37-1 | 100mg |

$ 115.00 | 2022-06-04 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1538191-500mg |

8-(2-Hydroxyethyl)-8-azabicyclo[3.2.1]Octan-3-ol |

90950-37-1 | 98% | 500mg |

¥6301.00 | 2024-04-25 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1538191-1g |

8-(2-Hydroxyethyl)-8-azabicyclo[3.2.1]Octan-3-ol |

90950-37-1 | 98% | 1g |

¥6160.00 | 2024-04-25 | |

| Life Chemicals | F8883-4967-2.5g |

8-(2-hydroxyethyl)-8-azabicyclo[3.2.1]octan-3-ol |

90950-37-1 | 95%+ | 2.5g |

$960.0 | 2023-09-05 | |

| Life Chemicals | F8883-4967-0.5g |

8-(2-hydroxyethyl)-8-azabicyclo[3.2.1]octan-3-ol |

90950-37-1 | 95%+ | 0.5g |

$456.0 | 2023-09-05 |

8-(2-hydroxyethyl)-8-azabicyclo3.2.1octan-3-ol 関連文献

-

Ang-Ying Lin,Fuqian Yang,Sanboh Lee RSC Adv., 2016,6, 94949-94958

-

Balpreet Singh Ahluwalia,Peter McCourt,Ana Oteiza,James S. Wilkinson,Thomas R. Huser,Olav Gaute Hellesø Analyst, 2015,140, 223-229

-

Alexander S. Romanov,Florian Chotard,Jahan Rashid,Manfred Bochmann Dalton Trans., 2019,48, 15445-15454

90950-37-1 (8-(2-hydroxyethyl)-8-azabicyclo3.2.1octan-3-ol) 関連製品

- 120-29-6(Tropine)

- 41447-16-9((+)-N-Methylallosedridine)

- 135-97-7(Pseudotropine)

- 125279-72-3((-)-Lentiginosine)

- 2649047-71-0(2-(2-isocyanatopropan-2-yl)-4H,5H,6H-cyclopentabthiophene)

- 2680718-50-5(tert-butyl N-4-(2-bromophenoxy)-3-chlorophenylcarbamate)

- 1361700-71-1(2-Hydroxy-3-nitro-5-(2,3,5-trichlorophenyl)pyridine)

- 1245645-65-1(4-(2-bromoethyl)indol-2-one)

- 1820575-47-0(tert-butyl (1S,5S)-3,6-diazabicyclo[3.2.2]nonane-3-carboxylate;hydrochloride)

- 1181614-99-2(1-[(Butan-2-yl)amino]-2-methylpropan-2-ol)

推奨される供給者

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬